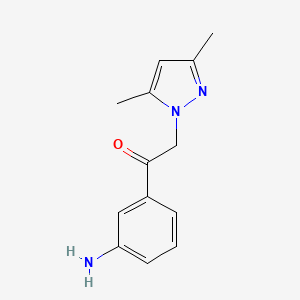

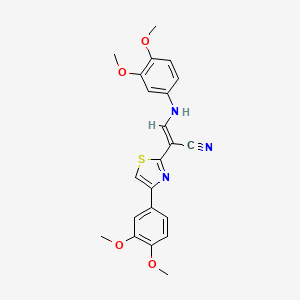

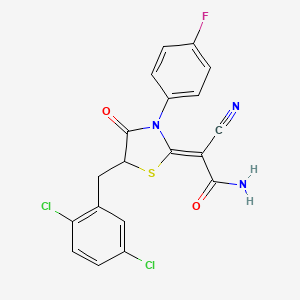

1-(3-aminophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-ethanone

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related pyrazoline and pyrazole derivatives involves various strategies, including cyclization and acetylation reactions, starting from chalcones or similar precursors. These methods typically employ solvent-free conditions, microwave irradiation, or conventional heating, aiming to introduce specific substituents into the pyrazole ring to modulate the molecule's properties (Thirunarayanan & Sekar, 2016).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by X-ray diffraction (XRD) and spectroscopic techniques, revealing nonplanar configurations and various intermolecular interactions. These structures are stabilized by hyper-conjugative interactions, charge delocalization, and specific weak intermolecular forces, contributing to the compound's stability and reactivity (Bustos et al., 2015).

Chemical Reactions and Properties

Pyrazole derivatives undergo various chemical reactions, including diazotization, coupling with active –CH2- containing compounds, and reactions with phenyl isothiocyanate, leading to the formation of thiourea derivatives and further thiazole and triazine derivatives. These reactions are crucial for modifying the molecule's chemical properties and enhancing its potential biological activities (Attaby et al., 2006).

Physical Properties Analysis

The physical properties of pyrazole derivatives, including their solubility, melting point, and crystalline structure, are closely related to their molecular configurations and intermolecular interactions. These properties are essential for understanding the compound's behavior in different environments and its applications in material science (Delgado et al., 2020).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and electronic properties of pyrazole derivatives, are analyzed through HOMO-LUMO, MEP, and NBO analyses. These studies reveal the molecule's electron density distribution, reactive sites, and potential for charge transfer, providing insights into its chemical behavior and potential applications (Mary et al., 2015).

Wissenschaftliche Forschungsanwendungen

Substituted Pyrazole Derivatives

- The study of substituted pyrazole derivatives, including compounds similar to 1-(3-aminophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-ethanone, has shown that these compounds exhibit nonplanar molecular structures with dihedral angles varying significantly. These structures are stabilized by weak intermolecular interactions and are notable for unusual trifurcated contacts (Bustos et al., 2015).

Synthesis and Antimicrobial Activity

- Another study involved synthesizing new pyrazole derivatives containing a 2-methylquinoline ring system, demonstrating significant antibacterial activity against various bacterial strains. These compounds serve as potential antimicrobial agents (Raju et al., 2016).

Chemical Characterization of Pyrazole Derivatives

- Research on the chemical characterization of diheteroaryl thienothiophene derivatives, which include pyrazole components, indicates their potential use in diverse organic syntheses (Mabkhot et al., 2011).

Synthesis and Biological Evaluation

- Pyrazole chalcones, structurally related to 1-(3-aminophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-ethanone, have been synthesized and evaluated for their anti-inflammatory, antioxidant, and antimicrobial activities. Some compounds in this series have shown promising results in these areas (Bandgar et al., 2009).

Synthesis and Antioxidant Activities

- A study focused on the synthesis of pyrazole derivatives and their evaluation for antibacterial and antioxidant activities. These compounds have demonstrated moderate effectiveness in these applications (Lynda, 2021).

Fungicidal Activity

- Novel pyrazol-3-oxy derivatives, including oxyacetic acid or oxy(2-thioxothiazolidin-3-yl)ethanone moieties, were synthesized and exhibited moderate inhibitory activity against Gibberella zeae, a plant pathogen (Liu et al., 2012).

Eigenschaften

IUPAC Name |

1-(3-aminophenyl)-2-(3,5-dimethylpyrazol-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O/c1-9-6-10(2)16(15-9)8-13(17)11-4-3-5-12(14)7-11/h3-7H,8,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUEWUNYSGOOXBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC(=O)C2=CC(=CC=C2)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501321678 | |

| Record name | 1-(3-aminophenyl)-2-(3,5-dimethylpyrazol-1-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501321678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

32.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24819017 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-(3-aminophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-ethanone | |

CAS RN |

956206-44-3 | |

| Record name | 1-(3-aminophenyl)-2-(3,5-dimethylpyrazol-1-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501321678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-[6-(2-Methoxyphenyl)pyridazin-3-yl]azetidin-3-yl]-N,3-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B2491705.png)

![Potassium;1-bicyclo[1.1.1]pentanyl(trifluoro)boranuide](/img/structure/B2491709.png)

![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-[2-(trifluoromethoxy)phenyl]acetic acid](/img/structure/B2491714.png)

![5-bromo-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide](/img/structure/B2491720.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-((4-methylpiperazin-1-yl)methyl)phenyl)urea](/img/structure/B2491724.png)

![2-chloro-N-[2-(2,4-dichlorophenoxy)ethyl]acetamide](/img/structure/B2491728.png)